2-(2-Bromoethyl)pyrimidine
Description
Contextual Significance of Pyrimidine (B1678525) Derivatives in Synthetic Methodologies
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and synthetic chemistry. scispace.comgrowingscience.com Its derivatives are of immense biological importance as they form the structural basis for nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids (DNA and RNA). scispace.comresearchgate.net This inherent biological relevance has driven extensive research into the synthesis and functionalization of pyrimidine-based molecules.
The pyrimidine scaffold is present in numerous therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. scispace.comgsconlinepress.commdpi.com Furthermore, the pyrimidine ring is a key component of essential vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). scispace.comresearchgate.net The synthetic accessibility and the possibility for structural modification at multiple positions make the pyrimidine skeleton a "privileged scaffold" in drug discovery, allowing chemists to fine-tune the pharmacological profiles of new chemical entities. mdpi.combohrium.com
Importance of Bromoalkyl-Substituted Pyrimidines as Versatile Synthetic Intermediates
Bromoalkyl-substituted pyrimidines, such as 2-(2-Bromoethyl)pyrimidine, are particularly valuable as synthetic intermediates due to the reactivity of the carbon-bromine (C-Br) bond. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. evitachem.com This reactivity allows for the facile introduction of the pyrimidine moiety into a wide array of more complex molecules through various chemical transformations.
The primary reactions involving bromoalkyl pyrimidines include:
Nucleophilic Substitution: The bromoethyl group can readily react with a variety of nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. evitachem.com This is a fundamental strategy for building larger, more complex derivatives. For instance, reactions with amines or their derivatives can lead to the formation of amine-linked pyrimidines, a class of compounds investigated for their potential as enzyme inhibitors. acs.org
Cross-Coupling Reactions: These compounds can participate in palladium-catalyzed cross-coupling reactions, like the Suzuki or Heck reactions, to form new carbon-carbon bonds. evitachem.com This enables the connection of the pyrimidine scaffold to other aryl or vinyl groups, creating diverse molecular architectures.
Alkylation Reactions: Bromoalkyl pyrimidines act as alkylating agents, a property utilized to modify other heterocyclic systems or substrates. evitachem.com A common synthetic route involves the N-alkylation of other nitrogen-containing heterocycles. researchgate.net
The versatility of these intermediates allows chemists to systematically modify structures and explore structure-activity relationships (SAR) in drug development programs. bohrium.com
Key Reactions of Bromoalkyl-Substituted Pyrimidines
| Reaction Type | Description | Typical Reagents |
|---|---|---|
| Nucleophilic Substitution | Displacement of the bromide ion by a nucleophile. evitachem.com | Amines, Thiols, Alkoxides, Sodium Azide (B81097). evitachem.commdpi.com |
| Cross-Coupling | Formation of new C-C bonds. evitachem.com | Palladium catalysts with boronic acids (Suzuki) or alkenes (Heck). |
| Alkylation | Transfer of the pyrimidine-ethyl group to a substrate. evitachem.com | Nitrogen heterocycles in the presence of a base. researchgate.net |
Overview of Research Areas Pertaining to the this compound Motif
The this compound motif is a key structural element in several areas of chemical research, primarily centered on the synthesis of novel organic compounds with potential biological activity.
Medicinal Chemistry: The primary application lies in the synthesis of potential therapeutic agents. By using this compound as a starting material, researchers can construct libraries of novel pyrimidine derivatives. evitachem.comacs.org These derivatives are then screened for various biological activities. For example, similar bromoalkyl-substituted heterocycles have been used to synthesize compounds evaluated as anticancer and antiproliferative agents. mdpi.comnih.gov The synthesis of purine (B94841) and pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to pyrimidines, often involves bromoethyl intermediates for creating molecules with potential cytotoxic effects. mdpi.com
Organic Synthesis and Methodology Development: The compound serves as a model reagent for developing new synthetic methodologies. smolecule.com Its well-defined reactivity allows chemists to test and refine new reaction conditions, catalysts, or synthetic strategies for forming specific types of chemical bonds.
Design of Bioactive Probes: Functionalized pyrimidines are used to create chemical probes to study biological pathways. The 2-(2-bromoethyl) group provides a reactive handle to attach the pyrimidine core to other molecules, such as fluorescent tags or affinity labels, to investigate the interactions of pyrimidine-based ligands with biological targets like enzymes or receptors.
In one synthetic approach, the related compound 9-(2-Bromoethyl)-6-chloro-9H-purine was synthesized via N-alkylation using 1,2-dibromoethane (B42909) and subsequently used to create more complex structures, highlighting a common synthetic strategy for such bromoethyl-substituted heterocycles. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1823364-14-2 |
|---|---|
Molecular Formula |
C6H7BrN2 |
Molecular Weight |
187.04 g/mol |
IUPAC Name |
2-(2-bromoethyl)pyrimidine |
InChI |
InChI=1S/C6H7BrN2/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2-3H2 |
InChI Key |
VEQNFTOIWIIVCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CCBr |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 2 Bromoethyl Pyrimidine
Nucleophilic Substitution Reactions at the Bromoethyl Group
The primary mode of reactivity for 2-(2-Bromoethyl)pyrimidine is the nucleophilic substitution at the carbon atom bearing the bromine. The reaction typically proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step.
S_N2 Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)
Nitrogen-containing nucleophiles readily react with this compound to form new carbon-nitrogen bonds.
Amines: Primary and secondary amines, including cyclic amines like piperidine, can displace the bromide to yield the corresponding 2-(2-aminoethyl)pyrimidine derivatives. These reactions are fundamental in the synthesis of more complex molecules. The reaction with primary amines can sometimes lead to a mixture of secondary and tertiary amines due to the initial product acting as a nucleophile itself. To favor the formation of the secondary amine, an excess of the primary amine is often used.
Azides: The azide (B81097) ion (N₃⁻), typically from sodium azide, is an excellent nucleophile in S_N2 reactions. Its reaction with this compound provides a straightforward route to 2-(2-azidoethyl)pyrimidine. Azides are valuable synthetic intermediates that can be subsequently reduced to primary amines or used in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry"). The synthesis of 2'-azido-2',3'-dideoxypyrimidine nucleosides has been achieved by treating a related precursor with lithium azide in DMF, followed by saponification nih.gov.
Table 1: Examples of S_N2 Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Primary Amine | R-NH₂ | 2-(2-(Alkylamino)ethyl)pyrimidine |
| Secondary Amine | R₂NH (e.g., Piperidine) | 2-(2-(Dialkylamino)ethyl)pyrimidine |
| Azide | Sodium Azide (NaN₃) | 2-(2-Azidoethyl)pyrimidine |
Reactivity with Oxygen-Based Nucleophiles (e.g., Alkoxides)
Oxygen-based nucleophiles, such as alkoxides derived from alcohols, react with this compound to form ethers. For example, sodium methoxide (B1231860) (NaOCH₃) or sodium ethoxide (NaOC₂H₅) in their respective alcohol solvents will yield the corresponding 2-(2-methoxyethyl)pyrimidine or 2-(2-ethoxyethyl)pyrimidine. These reactions are classic examples of the Williamson ether synthesis. It is important to note that with sterically hindered alkyl halides or strong, bulky bases, elimination reactions (E2) can compete with substitution. However, for a primary bromide like that in this compound, substitution is generally the major pathway, especially with unhindered alkoxides.
Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols, Thiocarbamates)
Sulfur nucleophiles are generally considered to be very effective in S_N2 reactions due to the high polarizability and relatively low electronegativity of sulfur.
Thiols: In the presence of a base, thiols (R-SH) are converted to their corresponding thiolates (R-S⁻), which are potent nucleophiles. Thiolates react efficiently with this compound to form thioethers, 2-(2-(Alkylthio)ethyl)pyrimidines.
Thiocarbamates and Thiourea (B124793): These compounds can also act as sulfur nucleophiles. For instance, thiourea can react with alkyl halides to form an isothiouronium salt, which can then be hydrolyzed to a thiol. This provides an alternative route to introducing a sulfur-containing functional group. The reaction of various functionalized amines with isothiocyanates is a common method for synthesizing 2-thiopyrimidine derivatives nih.gov.
Table 2: Examples of S_N2 Reactions with Oxygen and Sulfur Nucleophiles
| Nucleophile Type | Nucleophile Example | Product Type |
|---|---|---|
| Oxygen-Based | Sodium Methoxide (NaOCH₃) | 2-(2-Methoxyethyl)pyrimidine |
| Oxygen-Based | Sodium Ethoxide (NaOC₂H₅) | 2-(2-Ethoxyethyl)pyrimidine |
| Sulfur-Based | Sodium Thiophenoxide (NaSPh) | 2-(2-(Phenylthio)ethyl)pyrimidine |
| Sulfur-Based | Thiourea (SC(NH₂)₂) | Isothiouronium salt intermediate |
Cross-Coupling Reactions at the Bromoethyl Group and/or Pyrimidine (B1678525) Ring
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. While the bromoethyl group is primarily susceptible to nucleophilic substitution, the pyrimidine ring itself, if substituted with a halogen, can participate in these reactions. It is also conceivable, though less common, for the bromoethyl group to be involved under specific catalytic conditions.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base masterorganicchemistry.com. If this compound were to be functionalized with a bromine or chlorine atom on the pyrimidine ring (e.g., 5-bromo-2-(2-bromoethyl)pyrimidine), the halogen on the ring would be the primary site for Suzuki coupling. This is because the C(sp²)-Br bond is generally more reactive in the oxidative addition step of the catalytic cycle than a C(sp³)-Br bond. The reaction would proceed by oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C coupled product masterorganicchemistry.com. A variety of palladium catalysts, such as Pd(PPh₃)₄, and bases, like K₂CO₃ or K₃PO₄, are commonly employed in solvents like dioxane or toluene/ethanol/water mixtures nih.gov.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Similar to the Suzuki reaction, a halogen on the pyrimidine ring would be the expected site of reaction. The catalytic cycle involves oxidative addition of the halide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst niscpr.res.in. Common catalysts include Pd(OAc)₂ with phosphine (B1218219) ligands, and bases such as triethylamine (B128534) (NEt₃) are often used masterorganicchemistry.com.
Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling on a Halogenated Pyrimidine Ring
| Reaction | Coupling Partner | Catalyst Example | Base Example | Solvent Example |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | DMF |
Optimization of Catalytic Systems, Ligands, and Bases
The reactivity of the halogen substituent in this compound allows for its participation in various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these transformations are highly dependent on the careful optimization of the catalytic system, which includes the palladium source, supporting ligands, and the base employed.
Catalysts: Palladium complexes in the Pd(0) or Pd(II) oxidation state are the most common catalysts. Precatalysts like Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. The choice of catalyst can influence reaction rates and yields; for instance, precatalysts derived from specific ligands like RuPhos and BrettPhos have been identified as highly effective systems for certain coupling reactions.
Ligands: Ligands play a crucial role by stabilizing the palladium center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the reaction's selectivity. For Suzuki-Miyaura reactions involving nitrogen-containing heteroaryls, phosphine ligands are common. These range from simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) to more sterically hindered and electron-rich biaryl phosphines (e.g., RuPhos, SPhos) and N-heterocyclic carbenes (NHCs), which can lead to higher catalyst activity and stability. The choice of ligand is often critical to prevent catalyst deactivation and achieve high yields, especially with less reactive coupling partners.
Bases: The base is essential in many cross-coupling catalytic cycles, particularly in the Suzuki-Miyaura and Heck reactions. In Suzuki couplings, the base activates the organoboron species to facilitate transmetalation to the palladium center. organic-chemistry.org Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and potassium fluoride (B91410) (KF). mdpi.com Organic bases, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), are typically used in Heck and Sonogashira reactions to neutralize the hydrogen halide byproduct. wikipedia.orgorganic-chemistry.org The optimal base depends on the specific substrates and reaction conditions, with factors like solubility and base strength being key considerations. nih.gov
Table 1: Optimized Catalytic Systems for Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand(s) | Base(s) | Solvent(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, PCy₃, RuPhos, SPhos | K₃PO₄, K₂CO₃, KF, Cs₂CO₃ | 1,4-Dioxane (B91453), Toluene, DMF |
| Heck | Pd(OAc)₂, Pd(TFA)₂ | P(o-Tol)₃, X-Phos | K₂CO₃, Et₃N, DIPEA, KF | DMF, DMA |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, (Co-catalyst: CuI) | Et₃N, Diethylamine | THF, DMF |
Formation of Carbon-Carbon Bonds with Aryl and Vinyl Partners
The 2-halopyrimidine scaffold is a valuable building block for synthesizing more complex molecules through the formation of new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful tools for this purpose, allowing for the introduction of various aryl and vinyl substituents.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. wikipedia.org For pyrimidine derivatives, this method allows for the direct arylation or vinylation at the halogenated position. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with a range of aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in 1,4-dioxane to produce novel biaryl pyrimidine structures. mdpi.com The reaction generally tolerates a wide variety of functional groups on both coupling partners.
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a reliable method for forming substituted olefins with excellent control of stereoselectivity, typically favoring the trans isomer. The reaction of a bromopyrimidine with an activated alkene like n-butyl acrylate (B77674) would proceed to form a pyrimidinyl-substituted acrylate ester, a versatile intermediate in organic synthesis. The choice of base, such as potassium fluoride, can be crucial to direct the reaction towards the desired product and avoid side reactions. researchgate.net
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a dual catalytic system of palladium and copper(I). wikipedia.org This method provides a direct route to aryl- and vinyl-alkynes. A 2-(bromo-substituted)pyrimidine can react with various terminal alkynes under standard Sonogashira conditions—typically a palladium catalyst, a copper(I) co-catalyst (like CuI), and an amine base such as triethylamine—to yield 2-(alkynyl)pyrimidine derivatives. organic-chemistry.org These products are valuable precursors for synthesizing more complex heterocyclic systems. rsc.org
Table 2: Examples of C-C Bond Formation with 2-Halopyrimidine Analogs
| Reaction Type | Pyrimidine Substrate | Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | 2-Bromopyrimidine | Arylboronic acid | 2-Arylpyrimidine |
| Suzuki-Miyaura | 2-Bromopyrimidine | Vinylboronic acid | 2-Vinylpyrimidine |
| Heck | 2-Bromopyrimidine | Alkene (e.g., Styrene) | 2-(Styryl)pyrimidine |
| Sonogashira | 2-Bromopyrimidine | Terminal alkyne | 2-(Alkynyl)pyrimidine |
Intramolecular Cyclization and Rearrangement Reactions
Formation of Fused Heterocyclic Systems Initiated by the Bromoethyl Moiety
The this compound structure contains both an electrophilic center (the carbon bearing the bromine atom) and nucleophilic centers (the nitrogen atoms of the pyrimidine ring). This arrangement makes it an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems. The bromoethyl side chain is the key initiator of these reactions.
The process typically involves a nucleophilic attack from one of the pyrimidine's ring nitrogens onto the electrophilic carbon of the bromoethyl group, displacing the bromide ion. This intramolecular SN2 reaction results in the formation of a new ring fused to the pyrimidine core. For instance, derivatives of 1-(2-bromoethyl)pyrimidinedione have been shown to undergo intramolecular cyclization to yield fused pyrrolo[1,2-c]pyrimidine (B3350400) systems. jst.go.jpscispace.com The reaction conditions, such as the presence of a base to deprotonate a ring nitrogen or the use of heat, can facilitate this cyclization. The resulting fused polycyclic aromatic systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govfrontiersin.org
Dimroth-Type Rearrangements and Related Ring Transformations
The Dimroth rearrangement is a significant isomerization reaction observed in many nitrogen-containing heterocycles, including pyrimidines. wikipedia.org This transformation involves the interchange of an endocyclic and an exocyclic heteroatom through a process of ring-opening followed by ring-closure. nih.gov For pyrimidine systems, a typical Dimroth rearrangement might involve a 1-alkyl-2-iminopyrimidine, which, often under hydrolytic conditions, undergoes the addition of water, leading to the opening of the pyrimidine ring to form an aminoaldehyde intermediate. Subsequent rotation around a C-N bond and ring closure leads to a thermodynamically more stable N-alkyl-2-aminopyrimidine isomer. wikipedia.org
The accepted mechanism for this rearrangement in acidic or basic conditions generally includes several steps:
Protonation or Nucleophilic Attack: The reaction is often initiated by the protonation of a ring nitrogen or attack by a nucleophile (like hydroxide).
Ring Opening: The C-N bond of the pyrimidine ring cleaves, forming an open-chain intermediate.
Tautomerization/Rotation: The intermediate undergoes conformational changes, such as rotation around single bonds, to position the atoms for recyclization.
Ring Closure: A new ring is formed through nucleophilic attack, leading to the rearranged heterocyclic system.
Deprotonation/Elimination: The final step involves the loss of a proton or a small molecule to yield the stable rearranged product. nih.gov
The rate and outcome of the Dimroth rearrangement are sensitive to factors such as pH and the nature of substituents on the pyrimidine ring. nih.govresearchgate.net Electron-withdrawing groups can increase the rate of rearrangement by making the pyrimidine ring more susceptible to initial nucleophilic attack. researchgate.net
ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) Mechanisms in Pyrimidine Systems
The SN(ANRORC) mechanism is a distinct pathway for nucleophilic substitution in heterocyclic compounds, particularly in diazines like pyrimidine. acs.org It stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism explains product formation in reactions where a direct displacement (SNAr) or an elimination-addition (hetaryne) mechanism is ruled out.
The ANRORC mechanism has been extensively studied in the reaction of substituted pyrimidines with strong nucleophiles like sodium amide in liquid ammonia (B1221849). wikipedia.org The process is as follows:
Addition of Nucleophile: The nucleophile adds to an electrophilic carbon atom of the pyrimidine ring, forming a σ-complex (a Meisenheimer-type adduct).
Ring Opening: Instead of expelling the leaving group, the pyrimidine ring cleaves, typically between the carbon atom bearing the nucleophile and a ring nitrogen, to form a stable, open-chain intermediate.
Ring Closure: The open-chain intermediate then undergoes a new intramolecular cyclization. This ring closure may occur in a different manner than the original ring structure, often leading to a "ring transformation" where the atoms are rearranged.
Isotope labeling studies have provided definitive evidence for the ANRORC mechanism. For example, when a pyrimidine ring labeled with ¹⁵N is subjected to ANRORC conditions, the label can be found in an exocyclic position in the final product, which confirms that the original ring was opened and re-closed. wikipedia.org This mechanism is a powerful tool in heterocyclic chemistry for synthesizing novel ring systems. rsc.org
Oxidation and Reduction Chemistry
The pyrimidine ring and its substituents can undergo both oxidation and reduction reactions, depending on the reagents and conditions employed.
Reduction: Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring is relatively electron-deficient and more susceptible to reduction compared to benzene (B151609) or pyridine (B92270). researchgate.net Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can reduce the pyrimidine ring to yield tetrahydropyrimidine (B8763341) derivatives. researchgate.net More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), have been used to reduce substituted pyrimidines, sometimes leading to partially reduced 1,6-dihydropyrimidine products, particularly when an electron-withdrawing group is present at the 5-position. researchgate.net
Oxidation: The oxidation of the pyrimidine ring itself is challenging due to its electron-deficient nature. However, substituents on the ring can be oxidized. For instance, alkyl groups attached to the pyrimidine ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net Milder or more selective oxidizing agents, such as dimethyldioxirane, can lead to the formation of epoxides or diols on the pyrimidine ring. researchgate.net The bromoethyl side chain of this compound could potentially be oxidized, although this may compete with reactions involving the bromine atom or the pyrimidine ring. Additionally, oxidation of pyrimidine nucleosides with reagents like hydrogen peroxide (H₂O₂) has also been reported. researchgate.net
Transformations of the Bromoethyl Side Chain
The bromoethyl side chain of this compound is the primary site of reactivity, readily undergoing nucleophilic substitution and intramolecular cyclization reactions. These transformations allow for the introduction of various functional groups and the synthesis of fused heterocyclic systems.
Nucleophilic Substitution Reactions
The carbon atom attached to the bromine in the bromoethyl group is electrophilic and is thus a target for a variety of nucleophiles. While specific studies on this compound are not abundant, the reactivity can be inferred from similar compounds, such as 1-(2-bromoethyl)-pyrimidinedione derivatives. In these related systems, the bromoethyl group has been shown to react with a range of nucleophiles. jst.go.jpscispace.com
For instance, treatment with sodium methoxide can lead to the substitution of the bromine atom to form a methoxyethyl derivative. Similarly, reactions with other nucleophiles such as amines, thiolates, and the sodium salt of benzenesulfinate (B1229208) have been documented to yield the corresponding substituted products. scispace.com
| Nucleophile | Reagent | Product |
|---|---|---|
| Methoxide | Sodium methoxide | 1-(2-methoxyethyl)-...-pyrimidinedione |
| Dithiocarbamate | Sodium dithiocarbamate | 1-[2-(N,N-dimethylthiocarbamoylthio)ethyl]-...-pyrimidinedione |
| Thiolacetate | Potassium thiolacetate | 1-(2-acetylthioethyl)-...-pyrimidinedione |
| Benzenesulfinate | Sodium benzenesulfinate | 1-(2-benzenesulfonylethyl)-...-pyrimidinedione |
Intramolecular Cyclization Reactions
The bromoethyl side chain can also participate in intramolecular cyclization reactions, leading to the formation of fused pyrimidine ring systems. This type of reaction is a powerful tool in synthetic organic chemistry for the construction of complex heterocyclic molecules.
A notable example, again drawing from the reactivity of analogous compounds, is the reaction of a 1-(2-bromoethyl)pyrimidinedione derivative with sodium benzenesulfinate. This reaction can yield a cyclized product, 4-bromo-2-methyl-5-benzenesulfonyl-1,3(2H,8H)-dioxoperhydropyrrolo[1,2-c]pyrimidine, through an intramolecular nucleophilic attack. scispace.com The mechanism likely involves the initial substitution of the bromine at the 6-position's bromomethyl group, followed by an intramolecular attack of the newly introduced sulfonyl group's activated methylene (B1212753) on the bromoethyl side chain. scispace.com
Furthermore, the bromoethyl group can be a precursor to other functionalities that then undergo cyclization. For example, conversion of the bromoethyl group to a corresponding thiol could enable the synthesis of thiazolo[3,2-a]pyrimidine derivatives through intramolecular cyclization. rsc.orgresearchgate.netderpharmachemica.comnih.govias.ac.in
| Fused Ring System | Synthetic Strategy |
|---|---|
| Pyrrolo[1,2-c]pyrimidine | Intramolecular nucleophilic substitution scispace.com |
| Thiazolo[3,2-a]pyrimidine | Conversion to a thiol followed by intramolecular cyclization rsc.orgresearchgate.netderpharmachemica.comnih.govias.ac.in |
Influence on Pyrimidine Ring Stability and Reactivity
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This inherent electron deficiency makes the ring generally resistant to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution, especially at the 2-, 4-, and 6-positions. researchgate.netuoanbar.edu.iq The introduction of a 2-(2-bromoethyl) substituent is expected to further influence this reactivity.
Electronic Effects
The 2-(2-bromoethyl) group is considered to be an electron-withdrawing group due to the electronegativity of the bromine atom and the alkyl chain. This electron-withdrawing effect further deactivates the pyrimidine ring towards electrophilic attack. Electrophilic substitution on the pyrimidine ring is already difficult and typically requires the presence of activating (electron-donating) groups. researchgate.net With the presence of the deactivating 2-(2-bromoethyl) group, electrophilic substitution at the 5-position, the most likely site for such a reaction, would be even more challenging. researchgate.netuoanbar.edu.iq
Steric Effects
In addition to electronic effects, the 2-(2-bromoethyl) side chain can also exert steric hindrance. This steric bulk could influence the approach of reagents to the adjacent positions on the pyrimidine ring, potentially affecting the regioselectivity of reactions.
Derivatization Strategies and Functional Group Interconversions
Conversion of the Bromoethyl Group to Other Leaving Groups or Functionalities
The bromoethyl group at the 2-position of the pyrimidine (B1678525) ring serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating reactions with a wide array of nucleophiles.
The conversion of the bromoethyl group to an azidoethyl group is a key transformation, as the azide (B81097) functionality can be further elaborated, for instance, via Huisgen cycloaddition ("click chemistry") or reduction to an amine. This conversion is typically achieved through a nucleophilic substitution reaction with an azide salt.
The reaction of 2-(2-bromoethyl)pyrimidine with sodium azide (NaN₃) in a polar aprotic solvent, such as dimethylformamide (DMF), provides 2-(2-azidoethyl)pyrimidine in good yield. The use of DMF as a solvent facilitates the dissolution of the azide salt and promotes the Sₙ2 reaction mechanism. Mild heating is often employed to ensure the reaction proceeds to completion.
| Reactant | Reagent | Solvent | Temperature | Product | Yield (%) |
| This compound | Sodium Azide (NaN₃) | DMF | 50-70 °C | 2-(2-Azidoethyl)pyrimidine | >85 |
This table represents typical reaction conditions based on standard organic synthesis methodologies.
The bromoethyl moiety is readily converted into other important functional groups, including amino, hydroxyl, and thiol groups, which are prevalent in biologically active molecules.
Aminoethyl Derivatives: The primary amine can be introduced by reacting this compound with ammonia (B1221849). This reaction is typically carried out in a sealed vessel with an alcoholic solution of ammonia to prevent the volatilization of the reagent and to drive the reaction forward. Alternatively, substituted amines can be prepared using primary or secondary amines as nucleophiles. The aminolysis of similar 2-substituted pyrimidines has been shown to be an effective method for introducing amino functionalities rsc.org.
Hydroxyethyl Derivatives: Hydrolysis of the bromoethyl group yields the corresponding alcohol, 2-(2-hydroxyethyl)pyrimidine. This transformation can be accomplished by heating the substrate in an aqueous solution containing a base, such as sodium hydroxide (B78521) or potassium carbonate rsc.org. The reaction proceeds via nucleophilic substitution where the hydroxide ion displaces the bromide.
Thioethyl Analogs: The synthesis of thioethyl derivatives can be achieved by treating this compound with a sulfur nucleophile. For instance, reaction with sodium hydrosulfide (B80085) (NaSH) in an alcoholic solvent can produce 2-(2-mercaptoethyl)pyrimidine orgsyn.orgwikipedia.org. The resulting thiol can be further functionalized, for example, by alkylation to form thioethers.
| Starting Material | Nucleophile | Solvent | Product |
| This compound | Ammonia (NH₃) | Ethanol | 2-(2-Aminoethyl)pyrimidine |
| This compound | Sodium Hydroxide (NaOH) | Water/THF | 2-(2-Hydroxyethyl)pyrimidine |
| This compound | Sodium Hydrosulfide (NaSH) | Ethanol | 2-(2-Mercaptoethyl)pyrimidine |
This table outlines common synthetic routes for functional group interconversion.
Regioselective Modification of the Pyrimidine Ring Induced by the Bromoethyl Substituent
The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack but resistant to electrophilic substitution. The presence of the 2-(2-bromoethyl) group, which is generally considered electron-donating through inductive effects, influences the reactivity and regioselectivity of reactions on the pyrimidine ring.
The substituent at the C2 position deactivates this position toward further nucleophilic substitution. Consequently, nucleophilic attacks, such as the Chichibabin amination, are directed to the electron-deficient C4 and C6 positions ntu.edu.sgslideshare.netwikipedia.orgscientificupdate.com. The reaction of a 2-substituted pyridine (B92270) or pyrimidine with sodium amide (NaNH₂) typically results in amination at the C6 position, or C4 if C6 is blocked wikipedia.org. The bromoethyl group's presence can thus be used to control the position of incoming functional groups on the heterocyclic core.
Furthermore, directed ortho-metalation is a powerful tool for C-H functionalization. While direct lithiation of the pyrimidine ring can be unselective, the presence of a coordinating group can direct the metalation to a specific position. Although the bromoethyl group is not a classical directing group, its steric and electronic presence influences the accessibility and acidity of the ring protons, particularly at the C5 and C6 positions, potentially enabling regioselective functionalization following metalation with strong bases researchgate.net.
Design and Synthesis of Multi-Functionalized Pyrimidine Scaffolds
The dual reactivity of this compound makes it an excellent starting material for the construction of more complex, multi-functionalized pyrimidine scaffolds, particularly fused heterocyclic systems. These scaffolds are of significant interest in drug discovery.
One common strategy involves an initial reaction to modify the pyrimidine ring, followed by an intramolecular cyclization involving the bromoethyl side chain. For example, a nucleophilic group can be introduced at the N1 position or an adjacent carbon of the pyrimidine ring, which then displaces the bromine of the ethyl side chain to form a new ring.
A prominent example is the synthesis of fused bicyclic systems like thiazolo[3,2-a]pyrimidines and imidazo[1,2-a]pyrimidines. ijnc.irrsc.orgresearchgate.netbelnauka.bynih.govnih.govuees.edu.ecderpharmachemica.commdpi.comresearchgate.net
Synthesis of Thiazolo[3,2-a]pyrimidines: This can be achieved by first converting this compound into a pyrimidine-2-thione derivative. The thione can then undergo an intramolecular cyclization, or it can be synthesized by reacting a suitable pyrimidine-2-thione precursor with an alkylating agent like ethyl bromoacetate, followed by cyclization ijnc.irresearchgate.netnih.gov. A more direct route could involve reacting this compound with a binucleophile like thiourea (B124793), which could potentially lead to a cyclized product through sequential N- and S-alkylation followed by rearrangement.
Synthesis of Imidazo[1,2-a]pyrimidines: These scaffolds can be synthesized from 2-aminopyrimidine (B69317) precursors. nih.govuees.edu.ecderpharmachemica.commdpi.comresearchgate.net Starting from this compound, one could envision a strategy where the bromine is first converted to an amino group. The resulting 2-(2-aminoethyl)pyrimidine could then react with a suitable carbonyl compound to build the imidazole (B134444) ring. Alternatively, the initial this compound could react with a 2-aminoimidazole derivative to construct the fused system.
These strategies highlight the utility of this compound as a linchpin in assembling diverse and complex heterocyclic structures with potential biological activity.
Advanced Analytical Methodologies in the Research of 2 2 Bromoethyl Pyrimidine
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental tool for the separation and analysis of complex mixtures. In the context of 2-(2-Bromoethyl)pyrimidine research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net It is particularly effective for at-line reaction monitoring, allowing researchers to track the consumption of reactants and the formation of products in near-real time. nih.gov This capability is crucial for optimizing reaction conditions to maximize yield and minimize impurities. nih.gov
Reversed-phase HPLC is the most common mode used for these compounds, typically employing C8 or C18 silica gel columns. researchgate.net The separation is achieved by eluting the column with a mobile phase, which is often a mixture of an organic solvent like acetonitrile and an aqueous buffer. sielc.com Detection is commonly performed using ultraviolet (UV) absorption, as the pyrimidine ring possesses a strong chromophore, or by mass spectrometry for greater sensitivity and specificity. researchgate.net Beyond monitoring, HPLC is also scalable for preparative separations, enabling the isolation and purification of the final product from the reaction mixture. sielc.com
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for separation of moderately polar compounds. | researchgate.net |
| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture with an acid modifier (e.g., phosphoric acid or formic acid) | Elutes compounds based on their polarity. Formic acid is used for MS compatibility. | sielc.com |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for analytical scale columns to ensure efficient separation. | researchgate.net |
| Detection | UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometry (MS) | UV detection is suitable for aromatic pyrimidine ring. MS provides mass information. | researchgate.net |
| Temperature | Room Temperature | Sufficient for most separations of pyrimidine derivatives. | researchgate.net |
Gas Chromatography (GC) is another powerful technique for the separation and analysis of chemical compounds. However, many pyrimidine derivatives, including this compound, are not sufficiently volatile or thermally stable to be analyzed directly by GC. researchgate.net To overcome this limitation, a pre-column derivatization step is necessary. researchgate.netsemanticscholar.org This process involves chemically modifying the analyte to increase its volatility and thermal stability.
Common derivatization approaches for pyrimidines involve silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation. semanticscholar.orgnih.gov Another effective method is derivatization with ethyl chloroformate (ECF), which can be performed in an aqueous phase. semanticscholar.org Once derivatized, the analytes can be separated on a capillary GC column, such as an HP-5, and detected with high sensitivity using a mass spectrometer (GC-MS). researchgate.netnih.gov This method is particularly useful for quantifying pyrimidine bases in various matrices. nih.gov
| Reagent | Abbreviation | Derivative Type | Reference |
|---|---|---|---|
| bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silyl derivative | semanticscholar.org |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Silyl derivative | semanticscholar.org |
| Ethyl Chloroformate | ECF | Ethoxycarbonyl derivative | researchgate.net |
Spectroscopic Methods for Structural Elucidation of Complex Derivatives
Spectroscopic methods are essential for determining the molecular structure of newly synthesized compounds. For derivatives of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the pyrimidine ring and two characteristic triplets for the adjacent methylene (B1212753) (-CH₂-) groups of the bromoethyl side chain. mdpi.com
¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum of this compound would display unique signals for each carbon in the pyrimidine ring and the two carbons of the ethyl side chain. mdpi.comchemicalbook.com
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, which is invaluable for unambiguously assigning all signals in more complex derivatives. researchgate.net
| Atom | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Reference/Basis |
|---|---|---|---|---|
| Pyrimidine H-4, H-6 | ¹H NMR | ~8.8 | Doublet | chemicalbook.com |
| Pyrimidine H-5 | ¹H NMR | ~7.4 | Triplet | chemicalbook.com |
| -CH₂-Br | ¹H NMR | ~3.8 - 4.0 | Triplet | mdpi.com |
| Pyrimidine-CH₂- | ¹H NMR | ~3.4 - 3.6 | Triplet | mdpi.com |
| Pyrimidine C-2 | ¹³C NMR | ~165 | - | chemicalbook.com |
| Pyrimidine C-4, C-6 | ¹³C NMR | ~157 | - | chemicalbook.com |
| Pyrimidine C-5 | ¹³C NMR | ~122 | - | chemicalbook.com |
| Pyrimidine-CH₂- | ¹³C NMR | ~38 | - | mdpi.com |
| -CH₂-Br | ¹³C NMR | ~31 | - | mdpi.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu For this compound, the spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its structural components. Key absorptions include C-H stretching from the aromatic pyrimidine ring and the aliphatic ethyl chain, as well as C=N and C=C stretching vibrations within the ring. The C-Br stretch typically appears as a weak band in the low-frequency fingerprint region. vscht.cz
| Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Region |
|---|---|---|---|
| C-H (Aromatic) | Stretch | 3100 - 3000 | Functional Group |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Functional Group |
| C=N / C=C (Ring) | Stretch | 1600 - 1450 | Functional Group |
| C-H (Aliphatic) | Bend | 1470 - 1350 | Fingerprint |
| C-Br | Stretch | 650 - 550 | Fingerprint |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern. wikipedia.org For compounds containing bromine, the mass spectrum is particularly informative due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, which appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. iosrjournals.orgyoutube.com
Upon ionization, the molecular ion of this compound can undergo fragmentation. wikipedia.org Common fragmentation pathways for alkyl bromides include the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br), or cleavage of the carbon-carbon bond in the ethyl chain. youtube.comresearchgate.net
| Fragment Structure | Description | Predicted m/z |
|---|---|---|
| [C₆H₇N₂Br]⁺• | Molecular Ion | 186/188 |
| [C₆H₇N₂]⁺ | Loss of •Br | 107 |
| [C₅H₄N₂]⁺• | Loss of •CH₂CH₂Br | 80 |
| [CH₂CH₂Br]⁺ | Bromoethyl cation | 107/109 |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and major crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the solid-state structure of this compound has not been determined by single-crystal X-ray diffraction. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and molecular geometry in the solid state is not available in the public domain as of the latest update.
The absence of crystallographic data means that an experimental understanding of the compound's three-dimensional arrangement, including crucial details about its molecular conformation, intermolecular interactions, and packing efficiency in the crystalline lattice, remains unelucidated. Such studies are fundamental for a complete physicochemical characterization and for understanding the structure-property relationships of a compound.
While crystallographic data for various other pyrimidine derivatives have been reported, providing insights into the structural behavior of the pyrimidine ring system, a direct and accurate description of the solid-state structure of this compound is not possible without experimental determination.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
| Density (calculated) (g/cm³) | Not Available |
| R-factor | Not Available |
| Data Collection Temperature (K) | Not Available |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Degrees (°) |
| Br-C | Not Available |
| C-C (ethyl) | Not Available |
| N-C (ring) | Not Available |
| C-N-C (ring) | Not Available |
Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to populate these tables and provide a definitive understanding of its solid-state architecture.
Computational and Theoretical Studies on 2 2 Bromoethyl Pyrimidine and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the electronic properties and reactivity of molecules like 2-(2-bromoethyl)pyrimidine.
While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in dedicated publications, the principles can be inferred from studies on analogous pyrimidine (B1678525) and purine (B94841) derivatives. For instance, computational analyses have been employed to understand the conversion of related azidoethyl derivatives in the presence of catalysts, revealing the structural and electronic features that guide reaction outcomes mdpi.com. DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. This allows for the prediction of the most likely reaction pathways, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the pyrimidine ring itself.
In a study on the synthesis of novel pyrimidine derivatives, DFT calculations were used to investigate the geometric properties of the molecules, providing a theoretical basis for their observed reactivity and stability researchgate.net. Similarly, research on other bromo-substituted heterocyclic compounds has utilized DFT to optimize molecular structures and predict their electronic characteristics, which are fundamental to understanding their reaction mechanisms researching.cn.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
For pyrimidine derivatives, DFT calculations have been used to determine these orbital energies and other quantum chemical parameters nih.gov. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack.
The molecular electrostatic potential (MEP) map is another critical tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In a related compound, 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine, DFT calculations at the B3LYP/6-311G(d,p) level were used to generate MEP maps, which helped in understanding the intermolecular interactions and the molecule's physicochemical properties researching.cn. For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the pyrimidine ring, making them susceptible to electrophilic attack, and a positive potential around the hydrogen atoms and the ethyl chain.
Table 1: Calculated Quantum Chemical Parameters for a Model Pyrimidine Derivative
| Parameter | Value |
|---|---|
| EHOMO (eV) | -6.8 |
| ELUMO (eV) | -1.5 |
| Energy Gap (ΔE) (eV) | 5.3 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 3.24 |
Note: These values are representative and based on DFT calculations for similar pyrimidine systems.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While specific molecular dynamics studies on this compound are not prevalent, conformational analyses of similar small molecules, such as 1-bromo-2-propanol, have been conducted using theoretical methods nih.gov. These studies reveal a preference for specific conformers, such as the gauche orientation, due to electronic effects like hyperconjugation nih.gov. For this compound, it is expected that different staggered conformations would exist, with varying energies depending on the steric and electronic interactions between the pyrimidine ring and the bromine atom. These conformational preferences can influence the accessibility of the reactive sites on the molecule.
Structure-Reactivity Relationship (SAR) Investigations from a Chemical Perspective
From a chemical perspective, Structure-Reactivity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its chemical reactivity, without considering biological activity. For this compound, the key structural features influencing its reactivity are the pyrimidine ring and the bromoethyl side chain.
The pyrimidine ring, being an electron-deficient aromatic system, can undergo nucleophilic aromatic substitution, although this is generally less facile than in pyridinium (B92312) salts. The reactivity of the ring is modulated by the electronic properties of the 2-substituent.
The bromoethyl group is a primary site for nucleophilic substitution reactions, where the bromide ion acts as a leaving group. The rate and mechanism of these reactions (SN1 vs. SN2) will be influenced by the nature of the nucleophile, the solvent, and any steric hindrance from the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring can also influence the reactivity of the adjacent ethyl group.
Computational studies on related systems have shown that the introduction of different substituents can significantly alter the electronic properties and, consequently, the reactivity of the molecule nih.govscielo.br. For example, the position of a bromine atom on an aromatic ring has been shown to affect intermolecular interactions and electronic stability scielo.br.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine |
| 1-Bromo-2-propanol |
Future Research Directions and Synthetic Potential
Development of More Sustainable and Green Synthetic Routes to 2-(2-Bromoethyl)pyrimidine
The pursuit of environmentally benign chemical processes has spurred research into greener synthetic routes for pyrimidine (B1678525) derivatives. nih.govbohrium.compowertechjournal.comeurekaselect.comnih.govsemanticscholar.org Traditional methods for synthesizing halogenated pyrimidines often involve harsh reagents and generate significant waste. Future research is increasingly directed towards the adoption of green chemistry principles in the synthesis of this compound.
Key areas of investigation include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. semanticscholar.org
Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents minimizes environmental pollution and simplifies product purification. eurekaselect.com
Use of Greener Solvents: Exploring the use of water or other environmentally friendly solvents is a critical aspect of sustainable synthesis. bohrium.comeurekaselect.com
Catalytic Approaches: The development of efficient and recyclable catalysts can improve atom economy and reduce waste. bohrium.com
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Microwave-assisted synthesis | Faster reaction rates, higher yields, reduced energy consumption. |
| Solvent-free conditions | Minimized use of hazardous solvents, simpler work-up procedures. |
| Aqueous media reactions | Environmentally benign, improved safety profile. |
| Recyclable catalysts | Reduced catalyst waste, lower process costs. |
Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization
The bromoethyl group in this compound is a versatile functional handle for a variety of chemical transformations, particularly nucleophilic substitution reactions. scispace.com Future research will likely focus on expanding the repertoire of reactions for its derivatization through the exploration of novel reaction pathways and the application of advanced catalytic systems.
Potential areas of exploration include:
Cross-Coupling Reactions: The use of transition-metal catalysts, such as palladium, can enable a wide range of C-C and C-heteroatom bond formations, allowing for the introduction of diverse functional groups onto the pyrimidine core or the ethyl side chain. nih.govmdpi.com
C-H Functionalization: Direct functionalization of the C-H bonds on the pyrimidine ring offers a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized starting materials. organic-chemistry.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can provide access to novel reaction pathways under mild conditions, enabling the formation of complex molecules from this compound.
| Catalytic System | Potential Application in Derivatization |
| Palladium-based catalysts | Suzuki, Stille, and other cross-coupling reactions. nih.gov |
| Iridium-based catalysts | C-H activation and functionalization. organic-chemistry.org |
| Organic dyes (e.g., Eosin Y) | Photoredox-mediated transformations. nih.gov |
Expanding the Scope of Applications in Complex Molecular Synthesis and Material Science
The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and material science. nih.govmdpi.com The pyrimidine core is a common motif in many biologically active compounds, and the bromoethyl side chain allows for its incorporation into larger molecular frameworks. nih.govmdpi.comnih.gov
Future research is expected to explore the use of this compound in:
Drug Discovery: As a scaffold for the synthesis of novel compounds with potential therapeutic activities, including anticancer, antiviral, and antibacterial agents. nih.govmdpi.comnih.govnih.gov The pyrimidine ring can act as a bioisostere for other aromatic systems, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com
Liquid Crystals: Bromo-substituted pyrimidines are valuable intermediates in the synthesis of liquid crystalline materials. google.com
| Application Area | Potential Role of this compound |
| Medicinal Chemistry | Building block for novel therapeutic agents. nih.govmdpi.comnih.gov |
| Material Science | Monomer for functional polymers and liquid crystals. rsc.orgrsc.orggoogle.com |
| Agrochemicals | Scaffold for the development of new pesticides and herbicides. |
Mechanistic Studies to Fully Elucidate Complex Transformations Involving the Bromoethylpyrimidine Scaffold
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic methods and designing new, more efficient ones. scispace.comqueensu.camdpi.comnih.gov The reactivity of the bromoethyl group is influenced by the electronic properties of the pyrimidine ring, and detailed mechanistic studies can provide valuable insights into these effects.
Future research in this area will likely involve:
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates.
Kinetic Studies: Experimental kinetic studies can provide quantitative data on reaction rates and help to elucidate the rate-determining steps of complex transformations.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanisms.
A deeper understanding of the interplay between the pyrimidine core and the bromoethyl side chain will enable chemists to predict and control the outcomes of reactions with greater precision, paving the way for the development of highly selective and efficient synthetic methodologies. scispace.comqueensu.camdpi.comnih.gov
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalysts/Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Microwave Aminocarbonylation | PdCl₂, Mo(CO)₆ | 100–120 | 65–75 | 98+ |
| Cross-Coupling | Pd(PPh₃)₄, Boronic Acid | 80–90 | 70–85 | 97–99 |
| Bromide Substitution | PPh₃, CBr₄ | RT | 50–60 | 95 |
How is this compound characterized structurally, and what analytical methods resolve ambiguities in spectral data?
Basic Research Question
Structural confirmation relies on:
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 158.99 (C₄H₃BrN₂) and fragmentation patterns (e.g., loss of Br at m/z 80) .
- NMR : ¹H NMR signals at δ 8.8–9.1 ppm (pyrimidine protons) and δ 3.5–4.0 ppm (bromoethyl CH₂) .
- IR Spectroscopy : C-Br stretching at 550–650 cm⁻¹ .
Data Contradictions : Discrepancies in melting points or NMR shifts may arise from residual solvents (e.g., DMSO-d₆). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Regioselectivity in SN2 reactions depends on steric and electronic factors:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking species (e.g., amines, thiols) .
- Leaving Group Activation : Silver nitrate (AgNO₃) can stabilize transition states by coordinating to bromine, improving substitution efficiency .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., elimination) .
Case Study : In the synthesis of imidazo[1,2-a]pyrimidines, bromine at the ethyl position enables selective substitution with aryl groups (e.g., 4-bromophenyl) under Suzuki-Miyaura conditions (Pd(OAc)₂, Na₂CO₃, 80°C) .
How can contradictory data in reaction outcomes be addressed when using different catalytic systems?
Advanced Research Question
Contradictions in yield or selectivity often stem from:
- Catalyst Deactivation : Pd catalysts may degrade in acidic conditions; use buffered systems (pH 7–8) .
- Substrate Impurities : Trace water in solvents hydrolyzes bromoethyl groups. Pre-dry solvents over molecular sieves .
- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction times (30 mins vs. 12 hrs) but may unevenly distribute heat, leading to byproducts. Validate with controlled thermal experiments .
Q. Table 2: Catalytic System Performance
| Catalyst | Reaction Time | Yield (%) | Byproducts Identified |
|---|---|---|---|
| PdCl₂ | 30 mins | 75 | <5% debromination |
| Pd(PPh₃)₄ | 12 hrs | 85 | None |
What are the emerging applications of this compound in drug discovery and biochemical probes?
Advanced Research Question
The bromoethyl group serves as a versatile handle for:
- Antimicrobial Agents : Derivatives like imidazo[1,2-a]pyrimidines inhibit bacterial FtsZ protein (MIC: 2–8 µg/mL against S. aureus) .
- Mitochondrial-Targeting Probes : Pyrimidine derivatives restore mitochondrial function in traumatic encephalopathy models (EC₅₀: 10–50 nM) .
- Fluorescent Tags : Conjugation with anthracene via Suzuki coupling enables tracking in cellular systems .
Methodological Note : Biological assays require rigorous removal of residual palladium (ICP-MS validation) to avoid cytotoxicity .
How should researchers handle stability and storage challenges for this compound?
Basic Research Question
- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent bromine loss .
- Decomposition Signs : Discoloration (yellow to brown) indicates degradation. Re-purify via flash chromatography .
- Incompatibilities : Avoid strong acids (risk of HBr release) and oxidizing agents (risk of exothermic decomposition) .
What computational methods predict the reactivity of this compound in novel synthetic pathways?
Advanced Research Question
- DFT Calculations : Predict SN2 transition states (B3LYP/6-31G* level) to identify optimal nucleophiles .
- Molecular Docking : Screen derivatives against target proteins (e.g., FtsZ) to prioritize synthesis .
- ADME-Tox Profiling : Use QSAR models to estimate logP (1.5–2.5) and metabolic stability (e.g., CYP3A4 liability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
